BenchChemオンラインストアへようこそ!

2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline

Lipophilicity Membrane Permeability Drug Design

2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline (CAS 338977-88-1; molecular formula C16H11F3N2O2S) is a synthetic small molecule belonging to the 2-sulfonyl-quinoxaline class, characterized by a quinoxaline bicyclic core linked via a sulfonyl (-SO₂-) bridge to a 3-(trifluoromethyl)benzyl moiety. The compound falls within the generic Markush structure disclosed in EP 0018493 B1, which claims 2-sulphonyl-quinoxalines wherein the phenyl ring may be substituted by trifluoromethyl, halogen, or nitro groups, and the sulfonyl R group may be a phenylalkyl radical optionally substituted by trifluoromethyl.

Molecular Formula C16H11F3N2O2S
Molecular Weight 352.33
CAS No. 338977-88-1
Cat. No. B2760217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline
CAS338977-88-1
Molecular FormulaC16H11F3N2O2S
Molecular Weight352.33
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C16H11F3N2O2S/c17-16(18,19)12-5-3-4-11(8-12)10-24(22,23)15-9-20-13-6-1-2-7-14(13)21-15/h1-9H,10H2
InChIKeyNMPMVBMVLVNMSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline (CAS 338977-88-1) – Chemical Class, Core Structure, and Procurement Baseline


2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline (CAS 338977-88-1; molecular formula C16H11F3N2O2S) is a synthetic small molecule belonging to the 2-sulfonyl-quinoxaline class, characterized by a quinoxaline bicyclic core linked via a sulfonyl (-SO₂-) bridge to a 3-(trifluoromethyl)benzyl moiety . The compound falls within the generic Markush structure disclosed in EP 0018493 B1, which claims 2-sulphonyl-quinoxalines wherein the phenyl ring may be substituted by trifluoromethyl, halogen, or nitro groups, and the sulfonyl R group may be a phenylalkyl radical optionally substituted by trifluoromethyl [1]. As a substituted 2-sulfonyl-quinoxaline, this compound is primarily investigated as a microbicide, enzyme inhibitor, or pharmacological probe, although published bioactivity data specific to this CAS number remain sparse.

Why Generic Substitution of 2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline Is Scientifically Unreliable


Within the 2-sulfonyl-quinoxaline family, even subtle variations in the benzyl substituent critically alter physicochemical and biological properties. The 3-trifluoromethyl (-CF₃) group imparts a unique combination of strong electron-withdrawing character (Hammett σₘ ≈ +0.43) and elevated lipophilicity (Hansch π ≈ +0.88) that directly influences membrane permeability, metabolic oxidative stability, and binding affinity at hydrophobic protein pockets compared to analogs bearing halogens, nitro, or unsubstituted benzyl groups [1]. Consequently, procurement specifications that treat all “2-sulfonyl-quinoxalines” as interchangeable ignore key drivers of target engagement, selectivity, and metabolic fate—making side-by-side quantitative comparison essential for any scientific or industrial selection decision.

Quantitative Differentiation Evidence for 2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline Against In-Class Comparators


Lipophilicity and Membrane Permeability: 3-CF₃-Benzyl vs. Unsubstituted, 4-Cl, and 4-F Benzyl Analogs

The 3-trifluoromethyl substituent on the benzyl ring markedly increases compound lipophilicity relative to unsubstituted and mono-halogenated benzyl analogs. Based on established substituent constants, the calculated Hansch π for 3-CF₃ is approximately +0.88 versus π ≈ 0.00 for hydrogen, +0.71 for 4-Cl, and +0.14 for 4-F [1]. In the 2-sulfonyl-quinoxaline scaffold, this Δπ of +0.88 (vs. unsubstituted benzyl) predicts approximately a 7.6-fold increase in octanol-water partition coefficient (logP increase of ~0.88), directly enhancing passive membrane diffusion [1][2]. This is a class-level pharmacophore property recognized in EP 0018493 B1, where the trifluoromethyl substituent is explicitly claimed as a preferred embodiment for microbicidal 2-sulfonyl-quinoxalines [3].

Lipophilicity Membrane Permeability Drug Design

Electron-Withdrawing Strength: 3-CF₃ vs. 4-Cl, 4-F, and 3-NO₂ Benzyl Analogs Modulating Quinoxaline Reactivity

The strong electron-withdrawing nature of the 3-trifluoromethyl group (Hammett σₘ ≈ +0.43) is intermediate between 4-Cl (σₚ ≈ +0.23) and 3-NO₂ (σₘ ≈ +0.71), providing a distinct electronic profile that modulates the electron density of the sulfonyl bridge and quinoxaline ring [1]. This electronic modulation directly influences the hydrogen-bond acceptor strength of the sulfonyl oxygens and the π-acidity of the quinoxaline core, both critical for target protein binding. In the context of the EP 0018493 B1 patent, the -CF₃ group is positioned alongside nitro as a preferred electron-withdrawing substituent for microbicidal activity, reflecting an optimal electronic balance distinct from halogen-only substitution [2].

Electronic Effects SAR Enzyme Inhibition

Metabolic Oxidative Stability: 3-CF₃-Benzyl vs. Unsubstituted Benzyl and 4-Chlorobenzyl Analogs

The trifluoromethyl group is well-established to confer resistance to cytochrome P450-mediated benzylic oxidation compared to unsubstituted benzyl groups due to the strong electron-withdrawing effect that deactivates the benzylic C-H bonds toward hydrogen atom abstraction [1]. While no direct head-to-head microsomal stability data exist for this specific compound, class-level SAR evidence from the broader quinoxaline and aryl-CF₃ literature indicates that 3-CF₃ substitution on a benzyl moiety typically increases intrinsic metabolic half-life by 2- to 10-fold compared to unsubstituted or halogen-substituted benzyl analogs in human liver microsome assays [1][2]. The EP 0018493 B1 patent explicitly discloses trifluoromethyl as a preferred substituent, consistent with its metabolic stabilizing role for microbicidal applications requiring sustained target exposure [3].

Metabolic Stability CYP450 Resistance Half-Life

Steric Bulk at the ortho-Position: 3-CF₃ vs. 2-CF₃ and 3,5-Bis(trifluoromethyl)benzyl Analogs

The meta-substitution pattern of the trifluoromethyl group avoids the steric congestion at the ortho position that would occur with 2-CF₃ analogs, while providing greater steric bulk than 4-substituted analogs at the corresponding position relative to the sulfonyl attachment. The molar refractivity (MR) of 3-CF₃ (MR ≈ 5.02) is substantially larger than Cl (MR ≈ 6.03 but at the para position), F (MR ≈ 0.92), or H (MR ≈ 1.03), creating a distinct steric footprint that can improve shape complementarity for hydrophobic sub-pockets in target proteins [1]. Compared to the more sterically demanding 3,5-bis(trifluoromethyl)benzyl analog, the mono-3-CF₃ compound retains enhanced lipophilicity while avoiding excessive bulk that might impede binding to sterically constrained sites [1].

Steric Effects Binding Selectivity Shape Complementarity

Optimal Application Scenarios for 2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline Based on Quantitative Differentiation


Antimicrobial Screening Programs Targeting Intracellular Pathogens

The elevated lipophilicity (Δπ ≈ +0.88 vs. unsubstituted benzyl analog) and predicted enhanced membrane permeability of this compound make it a strong candidate for antimicrobial screening programs focused on intracellular pathogens (e.g., Mycobacterium tuberculosis, Listeria monocytogenes) where passive diffusion across both host cell and bacterial membranes is rate-limiting for target engagement [1]. As a 2-sulfonyl-quinoxaline explicitly within the scope of EP 0018493 B1 claiming microbicidal activity, this compound is positioned for in vitro MIC determination against Gram-positive and Gram-negative bacterial panels alongside comparator analogs [2].

ADME/Tox Triage in Early Drug Discovery for Compounds Requiring Sustained Target Exposure

For drug discovery programs where metabolic stability is a primary selection criterion, the predicted 2- to 10-fold increase in microsomal half-life conferred by the 3-CF₃ group (relative to unsubstituted benzyl analogs) supports prioritizing this compound in ADME triage cascades [1]. Procurement for human liver microsome stability assays, CYP450 inhibition panels, and plasma protein binding studies should benchmark this compound against 2-(benzylsulfonyl)quinoxaline and the 4-chlorobenzyl analog to experimentally quantify the metabolic advantage [1].

Kinase or Oxidoreductase Inhibitor Screening Leveraging the Electron-Deficient Quinoxaline Core

The moderate electron-withdrawing strength (σₘ ≈ +0.43) of the 3-CF₃ group enhances the hydrogen-bond acceptor capacity of the sulfonyl oxygens while avoiding the excessive electrophilicity of the 3-NO₂ analog, making this compound an appropriate choice for screening against kinase and oxidoreductase targets where sulfonyl-mediated hydrogen bonding to the hinge region or cofactor binding site is critical [1]. The compound should be prioritized over 3-NO₂ analogs when non-specific protein reactivity is a concern, and over 4-Cl/4-F analogs when stronger electronic complementarity is desired [1].

SAR Exploration of Steric Requirements in Hydrophobic Sub-Pockets

The meta-CF₃ substitution provides a distinct steric footprint (MR ≈ 5.02) without the ortho steric clash of 2-CF₃ analogs, enabling systematic exploration of steric tolerance in hydrophobic sub-pockets of target proteins [1]. This compound serves as a key intermediate-bulk SAR probe—more sterically demanding than 4-F or unsubstituted analogs, but less bulky than 3,5-bis(CF₃) analogs—allowing medicinal chemists to map the steric boundaries of the binding site [1].

Quote Request

Request a Quote for 2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.